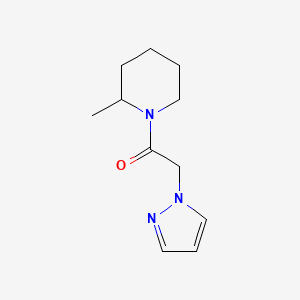
N-(2-chloro-4-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-methylphenyl)butanamide, also known as N-(2-chloro-4-methylphenyl)butyramide or N-(2-chloro-4-methylphenyl)butyramide, is a chemical compound that is commonly used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol. This compound has a wide range of applications in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of N-(2-chloro-4-methylphenyl)butanamide(2-chloro-4-methylphenyl)butanamide is not fully understood. However, it is known to affect the release of neurotransmitters in the nervous system. Specifically, it has been shown to inhibit the reuptake of dopamine and norepinephrine, which leads to an increase in their concentration in the synaptic cleft. This, in turn, can lead to increased neuronal activity and improved cognitive function.
Biochemical and physiological effects:
N-(2-chloro-4-methylphenyl)butanamide(2-chloro-4-methylphenyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to improved cognitive function and increased alertness. It has also been shown to have analgesic effects, reducing the perception of pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-chloro-4-methylphenyl)butanamide(2-chloro-4-methylphenyl)butanamide in lab experiments is its ability to affect the release of neurotransmitters in the nervous system. This makes it a useful tool for studying the mechanisms of neurotransmitter release and uptake. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-chloro-4-methylphenyl)butanamide(2-chloro-4-methylphenyl)butanamide. One area of interest is the development of new drugs and pharmaceuticals based on this compound. It may also be useful in the study of neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.
Synthesemethoden
The synthesis of N-(2-chloro-4-methylphenyl)butanamide(2-chloro-4-methylphenyl)butanamide can be achieved through various methods. One of the most common methods is the reaction between 2-chloro-4-methylbenzoyl chloride and butyramide in the presence of a base such as triethylamine. This reaction results in the formation of N-(2-chloro-4-methylphenyl)butanamide(2-chloro-4-methylphenyl)butanamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-methylphenyl)butanamide(2-chloro-4-methylphenyl)butanamide has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of other compounds. It is also used in the development of new drugs and pharmaceuticals. This compound is particularly useful in the study of the nervous system, as it has been shown to affect the release of neurotransmitters such as dopamine and norepinephrine.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-4-11(14)13-10-6-5-8(2)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZROLLPMHLVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[2-(4-Methylphenoxy)ethoxy]phenyl]ethanone](/img/structure/B7510822.png)
![1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510823.png)
![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)
![2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510836.png)


![N-[2-oxo-2-(pyrrolidin-1-yl) ethyl]isonicotinamide](/img/structure/B7510857.png)
![2-Cyclopent-2-en-1-yl-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7510872.png)





